N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide
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Overview
Description
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with difluorophenoxy and methoxypyridine groups. Its unique chemical properties make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-difluorophenol with 3-bromopyridine under Suzuki-Miyaura coupling conditions to form the 2-(2,4-difluorophenoxy)pyridine intermediate . This intermediate is then subjected to further reactions, including nucleophilic substitution and amide formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylpentanamide
- N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide
- N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide
Uniqueness
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluorophenoxy and methoxypyridine groups contribute to its high binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c1-26-19-14(5-3-9-23-19)17(25)24-11-12-4-2-8-22-18(12)27-16-7-6-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTOWAYLJCFHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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